candelalide C candelalide C Candelalide C is a diterpenoid isolated from Sesquicillium candelabrum and has been shown to act as a blocker of the voltage-gated potassium channel Kv1.3. It has a role as a metabolite and a potassium channel blocker. It is a cyclic ether, a diterpenoid, an organic heterotricyclic compound, a tertiary alcohol, a member of 4-pyranones and a ketene acetal.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1850485
InChI: InChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1
SMILES:
Molecular Formula: C28H42O5
Molecular Weight: 458.6 g/mol

candelalide C

CAS No.:

Cat. No.: VC1850485

Molecular Formula: C28H42O5

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

candelalide C -

Specification

Molecular Formula C28H42O5
Molecular Weight 458.6 g/mol
IUPAC Name 3-[[(3R,4aR,6aR,7R,10aR,10bS)-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one
Standard InChI InChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1
Standard InChI Key JFVQSDWMRIDOHK-RFHSWFGCSA-N
Isomeric SMILES CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC[C@@H](O4)C(C)(C)O)C)C)OC)C
Canonical SMILES CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CCC(O4)C(C)(C)O)C)C)OC)C

Introduction

Chemical Structure and Properties

Candelalide C belongs to a family of novel diterpenoid pyrones that includes candelalides A, B, and C. These compounds share structural similarities but differ in their specific functionalities and stereochemistry .

Physicochemical Properties

Candelalide C is characterized by the following properties:

PropertyValue
Molecular FormulaC28H42O5
Molecular Weight458.6 g/mol
IUPAC Name3-[[(3R,4aR,6aR,7R,10aR,10bS)-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one
Standard InChIInChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1
Standard InChIKeyJFVQSDWMRIDOHK-RFHSWFGCSA-N
Isomeric SMILESCC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CCC@@HC(C)(C)O)C)C)OC)C

The molecular structure of candelalide C features a complex ring system with multiple chiral centers. It contains a characteristic γ-pyrone moiety connected to a trans-decalin portion through the C16-C3' bond, along with a dihydropyran ring .

Origin and Isolation

Natural Source

Candelalide C is isolated from fermentations of the fungus Sesquicillium candelabrum, along with candelalides A and B . These compounds were first identified during investigations into novel blockers of the voltage-gated potassium channel Kv1.3 .

Isolation Process

The isolation of candelalide C from fungal fermentations involves several extraction and purification steps. While specific details of the isolation procedure vary among research groups, the process generally involves culture of the fungus, extraction of metabolites, and chromatographic separation techniques to obtain pure candelalide C .

Total Synthesis

Synthetic Strategy

The enantioselective total synthesis of candelalide C has been achieved through a convergent and unified approach. This synthesis was first reported alongside those of candelalides A and B, establishing their absolute configurations .

Key Synthetic Steps

The synthesis of candelalide C involves several key steps:

  • A strategic -Wittig rearrangement of a stannylmethyl ether to install the stereogenic center at C9 and the exo-methylene function at C8 present in the decalin portion

  • A straightforward coupling of a trans-decalin portion (BC ring) and a γ-pyrone moiety through the C16-C3' bond to assemble the requisite carbon framework

  • Construction of a characteristic dihydropyran ring (A ring) by internal nucleophilic ring closure of a hydroxy aldehyde or a hydroxy epoxide

The starting material for this synthesis is (+)-5-methyl-Wieland–Miescher ketone, which provides the foundation for building the complex structure of candelalide C .

Stereochemical Control

One of the significant achievements in the synthesis of candelalide C was establishing its absolute configuration. The synthetic approach employed stereoselective reactions to control the configuration at multiple chiral centers, resulting in the correct stereochemistry of the natural product .

Biological Activity

Potassium Channel Modulation

Candelalide C acts as a blocker of the voltage-gated potassium channel Kv1.3 . This ion channel plays a crucial role in regulating immune cell function, particularly in T lymphocytes .

Immunosuppressive Properties

The ability of candelalide C to block Kv1.3 channels suggests its potential utility as an immunosuppressive agent . Kv1.3 blockers can inhibit calcium signaling in immune cells, which is essential for their activation and proliferation .

Mechanism of Action

Blocking the Kv1.3 channel prevents the opening of calcium channels in immune cells, particularly T lymphocytes and macrophages. This inhibition reduces intracellular calcium signaling, which is necessary for cytokine production, cell proliferation, and other immune responses .

The mechanism can be summarized as follows:

  • Candelalide C binds to and blocks the Kv1.3 channel

  • This blocking prevents the efflux of potassium ions through the channel

  • The altered membrane potential affects calcium channel activity

  • Reduced calcium influx disrupts immune cell activation and proliferation

  • This leads to decreased production of cytokines such as IL-2

Comparative Analysis with Other Candelalides

Structural Differences

While candelalides A, B, and C share a common core structure, they differ in certain functional groups and stereochemistry:

CompoundMolecular FormulaMolecular WeightKey Structural Features
Candelalide AC28H42O4442.6 g/molContains a dihydropyran ring
Candelalide BC28H42O6474.6 g/molFeatures additional hydroxyl groups compared to A
Candelalide CC28H42O5458.6 g/molIntermediate functionality between A and B

Biological Activity Comparison

All three candelalides act as blockers of the voltage-gated potassium channel Kv1.3, though their potencies may differ. Their similar biological profiles suggest a common mechanism of action related to their shared structural features .

Research Findings and Applications

Advantages over Existing Immunosuppressants

Compared to broad-spectrum immunosuppressants, Kv1.3 blockers like candelalide C offer the potential for more targeted immunomodulation. This selectivity could potentially reduce the side effects associated with general immunosuppression, such as increased susceptibility to infections .

Future Research Directions

Structure-Activity Relationship Studies

Future research may focus on creating and testing analogs of candelalide C to determine which structural features are essential for its activity and to potentially develop derivatives with enhanced potency or selectivity .

Preclinical and Clinical Investigations

Further studies are needed to evaluate the safety and efficacy of candelalide C in animal models and eventually in clinical settings. These investigations would determine its potential for development as a therapeutic agent .

Expanded Biological Profiling

While the activity of candelalide C against Kv1.3 channels is established, additional screening against other biological targets could reveal new applications for this compound .

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